1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Description
Properties
IUPAC Name |
1-(4-benzyl-3-propan-2-ylpiperazin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-12(2)14-11-21(15(22)16(17,18)19)9-8-20(14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFOHHXNTOKXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Benzyl-3-(propan-2-yl)piperazine Intermediate
N-Benzylation of Piperazine :
The piperazine ring is first selectively benzylated at the 4-position nitrogen using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80°C) for 1–3 hours. This method achieves high yields (~90%) of N-benzylpiperazine derivatives.Isopropyl Substitution at 3-Position :
The isopropyl group is introduced through nucleophilic substitution or reductive amination strategies. For example, reaction with isopropyl halides or ketones under reductive amination conditions can selectively functionalize the 3-position carbon adjacent to the nitrogen atom.
Acylation with 2,2,2-Trifluoroethan-1-one
Acylation Reaction Conditions :
The acylation of the piperazine nitrogen is carried out by reacting the substituted piperazine intermediate with trifluoroacetyl chloride or trifluoroacetic anhydride in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–10°C) to control the reaction rate and minimize side reactions.Use of Base :
A base such as triethylamine or potassium carbonate is added to scavenge the hydrochloric acid formed during the reaction, thus driving the reaction to completion.Reaction Time and Temperature :
The reaction is typically stirred for several hours (4–24 h) at room temperature or slightly elevated temperatures (up to 50°C) to ensure complete acylation.
Purification Techniques
Extraction and Washing :
After completion, the reaction mixture is quenched with water and extracted with organic solvents such as dichloromethane. The organic layer is washed with aqueous sodium bicarbonate and brine to remove residual acids and impurities.Drying and Concentration :
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.Chromatographic Purification :
The crude product is purified by silica gel column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures) to isolate the target compound with high purity.
Research Findings and Data Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Benzylation | Benzyl bromide, K2CO3, DMF, 80°C, 1 h | ~90 | High regioselectivity, mild conditions |
| Isopropylation | Isopropyl halide or reductive amination, base | 70–85 | Requires careful control to avoid overalkylation |
| Acylation | Trifluoroacetyl chloride, Et3N, DCM, 0–10°C, 4–24 h | 80–95 | Low temperature to prevent decomposition |
| Purification | Extraction, silica gel chromatography | - | Ensures >98% purity for pharmaceutical use |
- The use of polar aprotic solvents like DMF and DMSO is crucial for the alkylation steps to enhance nucleophilicity and solubility of reactants.
- The acylation step benefits from low temperature to avoid side reactions such as hydrolysis or polymerization of trifluoroacetyl reagents.
- Potassium carbonate and triethylamine are effective bases for neutralizing acids formed during substitution and acylation reactions, improving yields and purity.
Notes on Alternative Methods and Optimization
Microwave-Assisted Synthesis :
Emerging methods use microwave irradiation to accelerate alkylation and acylation reactions, reducing reaction times from hours to minutes with comparable yields and purity.Flow Chemistry :
Continuous flow reactors have been explored for the acylation step to improve safety and scalability, especially handling trifluoroacetyl chloride, which is moisture sensitive and corrosive.Green Chemistry Considerations : Efforts to replace chlorinated solvents with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran are under investigation to reduce environmental impact.
Chemical Reactions Analysis
1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups, using reagents such as sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a ligand in biochemical assays, aiding in the study of protein-ligand interactions.
Industry: It may find applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine core. The trifluoroethanone moiety may enhance its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Electron-Withdrawing Groups: The target compound’s trifluoroethanone group enhances electrophilicity compared to non-fluorinated ketones (e.g., diphenylethanone in ) or aromatic carbonyls (e.g., pyridinoyl in Piberaline) .
Synthetic Flexibility : Piperazine derivatives are often synthesized via nucleophilic substitution or acylation. For instance, describes a multi-step synthesis involving fluorobenzoylation and alkylation, which could be adapted for the target compound .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The C=O stretch of the trifluoroethanone group (~1700 cm⁻¹) is distinct from non-fluorinated ketones (e.g., ~1680 cm⁻¹ for diphenylethanone) .
- Solubility : The target compound’s solubility in organic solvents (e.g., ethyl acetate, dichloromethane) is expected to be higher than analogs with polar substituents (e.g., hydroxyl groups in ) .
Biological Activity
1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring substituted with a benzyl group and a trifluoroethanone moiety, enhances its biological activity and potential therapeutic applications. This article explores the compound's biological activities, focusing on its anticancer properties, antimicrobial effects, and potential as a precursor for drug development.
The chemical formula for this compound is C16H21F3N2O, with a molecular weight of 314.35 g/mol. The presence of trifluoromethyl groups contributes to the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C16H21F3N2O |
| Molecular Weight | 314.35 g/mol |
| IUPAC Name | 1-(4-benzyl-3-propan-2-ylpiperazin-1-yl)-2,2,2-trifluoroethanone |
| PubChem CID | 71758446 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms such as tubulin polymerization inhibition.
Key Findings:
- Apoptosis Induction: The compound was evaluated using acridine orange/ethidium bromide staining assays and flow cytometric analysis, demonstrating its ability to induce apoptosis in cancer cells like BT-474 and HeLa .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BT-474 | 0.99 | Induces apoptosis via cell cycle arrest |
| HeLa | Not specified | Inhibits colony formation |
Antimicrobial Activity
The compound also shows antimicrobial activity against various bacterial strains. In particular, derivatives of this compound have been reported to exhibit activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL.
Antimicrobial Efficacy:
The following table summarizes the antimicrobial activity observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 500 |
| Staphylococcus aureus | 500 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization: The compound interacts with tubulin, leading to disruption in microtubule formation and subsequent induction of apoptosis in cancer cells.
- Receptor Interaction: In silico docking studies have revealed that certain derivatives exhibit micromolar affinity towards serotonin receptors (5-HT1A), suggesting potential applications in treating psychiatric disorders.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Study on Cancer Cell Lines
In one study, a derivative of the compound demonstrated an IC50 value of 0.99 µM against the BT-474 breast cancer cell line. It was shown to induce apoptosis through cell cycle arrest at sub-G1 and G2/M phases . Flow cytometric analysis indicated significant increases in apoptotic cells when treated with increasing concentrations of the compound.
Study on Antimicrobial Activity
Another study evaluated the antimicrobial properties against Staphylococcus aureus, confirming its effectiveness at an MIC of 500 µg/mL. This positions it as a potential candidate for further development into antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
